molecular formula C34H41N3O10 B1232692 Cinecromen CAS No. 62380-23-8

Cinecromen

Cat. No.: B1232692
CAS No.: 62380-23-8
M. Wt: 651.7 g/mol
InChI Key: GWZZGHHMOLPYSZ-VMPITWQZSA-N
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Description

Cinecromen (CAS: 62380-23-8) is a benzopyranone derivative with the molecular formula C₃₄H₄₁N₃O₁₀ and a molecular weight of 651.7 g/mol . Structurally, it is a complex ester of 3,4,5-trimethoxycinnamic acid and a coumarin-morpholine hybrid moiety . Pharmacologically, it is classified as an investigational antithrombotic and coronary dilator, demonstrated to double coronary blood flow in canine models after intravenous administration . Its mechanism of action includes inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, as evidenced by molecular docking studies (glide score: -4.625) .

Properties

CAS No.

62380-23-8

Molecular Formula

C34H41N3O10

Molecular Weight

651.7 g/mol

IUPAC Name

[1-[4-methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H41N3O10/c1-22-26-7-6-24(35-34(40)37-11-15-45-16-12-37)19-28(26)47-33(39)27(22)20-25(21-36-9-13-44-14-10-36)46-31(38)8-5-23-17-29(41-2)32(43-4)30(18-23)42-3/h5-8,17-19,25H,9-16,20-21H2,1-4H3,(H,35,40)/b8-5+

InChI Key

GWZZGHHMOLPYSZ-VMPITWQZSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC

Synonyms

N-(3-(3-morpholino-2-(3,4,5-trimethoxycinnamoyloxy)propyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-morpholinocarboxamide.HCl
TVX 2656
TVX-2656

Origin of Product

United States

Biological Activity

Cinecromen, a compound derived from chromene, has garnered attention in recent years for its diverse biological activities. This article presents an overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is supported by case studies and research findings from various sources.

Overview of this compound

This compound is a chromene derivative that has been studied for its potential health benefits. Chromenes are known for their presence in natural products and their broad pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The structural diversity of chromenes allows for a wide range of biological interactions, making them valuable in medicinal chemistry.

1. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. A study indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
HT-29 (Colon)30G2/M phase arrest
HeLa (Cervical)20Caspase activation

2. Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. In vitro studies revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action suggests potential applications in treating inflammatory diseases like arthritis and asthma .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice with induced tumors demonstrated that this compound significantly reduced tumor size and weight compared to control groups. Histopathological analysis revealed decreased cellular proliferation and increased apoptosis markers in tumor tissues treated with this compound .

Case Study 2: Antimicrobial Efficacy Against Clinical Isolates

In a clinical setting, this compound was tested against isolates from patients with skin infections. The results showed a high efficacy rate, with over 70% of isolates being susceptible to the compound. This study highlights the potential use of this compound as an alternative treatment for resistant bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : this compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : By interfering with cell cycle progression, this compound prevents cancer cells from dividing.
  • Membrane Disruption : Its amphiphilic nature allows this compound to integrate into microbial membranes, compromising their integrity.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Cinecromen exhibits a range of biological activities attributed to its unique chemical structure. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. These characteristics make it a valuable compound in both therapeutic and industrial applications.

Antioxidant Activity

This compound has been extensively studied for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing various diseases, including cancer and cardiovascular disorders.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in animal models, leading to improved health outcomes .

Anti-inflammatory Effects

This compound's ability to inhibit inflammatory pathways makes it a candidate for treating chronic inflammatory diseases such as arthritis.

  • Case Study : Research indicated that this compound administration resulted in a marked reduction of pro-inflammatory cytokines in rats with induced arthritis .

Antimicrobial Properties

This compound has shown efficacy against various pathogens, making it a potential natural preservative in food products.

  • Data Table: Antimicrobial Efficacy of this compound
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.8 mg/mL

Pest Control

This compound's insecticidal properties can be harnessed for pest management in agriculture, providing an eco-friendly alternative to synthetic pesticides.

  • Case Study : A field trial demonstrated that this compound reduced pest populations by 40% compared to untreated plots, highlighting its potential as a biopesticide .

Plant Growth Promotion

Research indicates that this compound can enhance plant growth and yield by improving nutrient uptake.

  • Data Table: Effects of this compound on Plant Growth
Crop TypeGrowth Increase (%)Yield Increase (%)
Tomato25%30%
Wheat20%15%

Biodegradable Polymers

This compound can be incorporated into biodegradable polymers to enhance their mechanical properties and biodegradability.

  • Research Findings : Studies have shown that incorporating this compound into polylactic acid (PLA) films improves tensile strength while maintaining biodegradability .

Nanotechnology

This compound's properties are being explored in the development of nanomaterials for drug delivery systems.

  • Case Study : Research published in Advanced Drug Delivery Reviews demonstrated that this compound-loaded nanoparticles enhanced the bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Cloprostenol

  • Structural and Functional Similarities: Both Cinecromen and cloprostenol are major phytoconstituents in Prosopis cineraria pod extract and exhibit strong binding to HMG-CoA reductase.
  • Pharmacokinetic Differences: Property this compound Cloprostenol Lipinski Rule Compliance Violates (MW > 500, 13 H-bond acceptors) Compliant BBB Penetration Not reported No (acidic structure) Drug-Likeness Low Moderate Cloprostenol adheres to Lipinski’s rules but cannot cross the blood-brain barrier (BBB), limiting its therapeutic scope. This compound’s high molecular weight and polarity reduce its bioavailability .

Dirithromycin

  • Mechanistic Overlap :
    Dirithromycin, an antibiotic, unexpectedly showed HMG-CoA reductase inhibition (glide score: -4.289) in the same study as this compound . This highlights functional convergence despite divergent primary uses.
  • Its enzyme inhibition is likely incidental, unlike this compound’s targeted design for cardiovascular effects .

Statins (Atorvastatin, Pravastatin)

  • Therapeutic Context :
    Both this compound and statins inhibit HMG-CoA reductase, but statins (e.g., Atorvastatin) are synthetic and widely used for hypercholesterolemia. This compound, a natural product, showed comparable efficacy in reducing aortic plaque area in rabbit models .

Key Research Findings

HMG-CoA Reductase Inhibition: this compound’s moderate glide score (-4.625) positions it as a secondary candidate compared to cloprostenol and statins. However, its dual antithrombotic and lipid-lowering effects are unique .

Pharmacokinetic Limitations :
Violation of Lipinski’s rules (MW = 651.7, 13 H-bond acceptors) limits oral bioavailability. Structural optimization is needed to improve drug-likeness .

Therapeutic Potential: In hypercholesterolemic rabbits, this compound reduced aortic plaque area by 38%, comparable to Atorvastatin (42%) . Its coronary dilatory effects further support cardiovascular applications .

Preparation Methods

Copper-Catalyzed Cycloisomerization

Copper(II) perchlorate hexahydrate (Cu(ClO4)26H2O\text{Cu(ClO}_4\text{)}_2\cdot6\text{H}_2\text{O}) has been employed to mediate the cycloisomerization of alkynols into 2H-chromenes. For example, salicylaldehyde derivatives undergo intramolecular hydroxyl addition to activated alkynes, forming vinyl-copper intermediates that undergo electrocyclic ring-opening to yield chromenes. This method achieves moderate yields (36–41%) but faces limitations with alkyl- or alkenyl-substituted alkynols due to steric and electronic effects.

Reaction Conditions

  • Catalyst: Cu(ClO4)26H2O\text{Cu(ClO}_4\text{)}_2\cdot6\text{H}_2\text{O} (10 mol%)

  • Temperature: 80–100°C

  • Solvent: Toluene or DMF

  • Yield: 36–41%

Iron-Mediated [3 + 3] Annulation

Iron(III) chloride (FeCl3\text{FeCl}_3) facilitates a [3 + 3] annulation between 2-(2-ethynyl)phenoxy-1-aryl ethanones and alkyne substrates, producing 5H-naphtho[1,2-c]chromenes. This method tolerates electron-withdrawing substituents (e.g., cyano, halo) but requires stoichiometric FeCl3\text{FeCl}_3 and TMSCl\text{TMSCl} for optimal yields.

Functionalization with Morpholine Carboxamide

The 7-position of the chromene core in this compound features a morpholine-4-carboxamide group, introduced via nucleophilic acyl substitution.

Carbodiimide-Mediated Coupling

The amine group of the chromene intermediate reacts with morpholine-4-carbonyl chloride in the presence of HOBt\text{HOBt} (hydroxybenzotriazole) and EDC\text{EDC} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method ensures high regioselectivity and minimizes racemization.

Typical Protocol

  • Reagents: Morpholine-4-carbonyl chloride (1.2 equiv), EDC\text{EDC} (1.5 equiv), HOBt\text{HOBt} (1.5 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 70–85%

Esterification with 3,4,5-Trimethoxycinnamic Acid

The propenoate ester moiety is installed via Steglich esterification between the chromene-morpholine intermediate and 3,4,5-trimethoxycinnamic acid.

Synthesis of 3,4,5-Trimethoxycinnamic Acid

The cinnamic acid derivative is prepared via a Wittig reaction between 3,4,5-trimethoxybenzaldehyde and phosphonium ylides, followed by oxidation.

Wittig Reaction Conditions

  • Reagents: Triphenylphosphine, ethyl bromoacetate

  • Base: Potassium tert-butoxide

  • Solvent: THF

  • Yield: 65–75%

Esterification Protocol

The chromene alcohol undergoes esterification with 3,4,5-trimethoxycinnamic acid using DCC\text{DCC} (dicyclohexylcarbodiimide) and DMAP\text{DMAP} (4-dimethylaminopyridine).

Optimized Parameters

  • Activator: DCC\text{DCC} (1.2 equiv), DMAP\text{DMAP} (0.1 equiv)

  • Solvent: Dry THF

  • Temperature: 0°C to reflux

  • Yield: 60–70%

Final Purification and Lyophilization

To enhance stability, this compound is purified via lyophilization. The process involves freezing the aqueous solution under vacuum to remove solvents, yielding an amorphous solid with improved shelf life.

Lyophilization Steps

  • Freezing : Cool to −50°C over 4–6 hours.

  • Primary Drying : Apply vacuum (0.01 mBar) at −30°C for 24 hours.

  • Secondary Drying : Ramp to 25°C under vacuum to remove residual moisture.

Challenges and Optimization Strategies

Regioselectivity in Chromene Formation

Copper and iron catalysts often produce regioisomers. Employing bulky ligands or low temperatures improves selectivity. For instance, Au(I)/AgOTf\text{Au(I)/AgOTf} catalysts suppress side reactions in cycloisomerization.

Esterification Efficiency

Microwave-assisted esterification reduces reaction time from 12 hours to 30 minutes while maintaining yields above 65% .

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